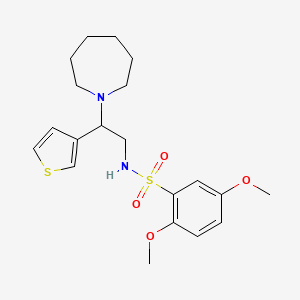![molecular formula C9H18N2O B2520803 6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine CAS No. 1803567-35-2](/img/structure/B2520803.png)
6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine is a heterocyclic compound that features a unique structure combining elements of pyridine and morpholine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable ketone or aldehyde, followed by cyclization using a reducing agent such as sodium borohydride. The reaction conditions often require a solvent like ethanol and a temperature range of 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. High-pressure hydrogenation and advanced purification techniques such as chromatography are also employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered hydrogenation states.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[3,4-b]indoles: These compounds share a similar core structure but differ in their functional groups and biological activities.
Morpholine derivatives: Compounds like morpholine and its derivatives have comparable structural features but vary in their chemical reactivity and applications.
Uniqueness
6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine is unique due to its combined structural elements of pyridine and morpholine, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
6-ethyl-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-11-5-3-8-9(7-11)12-6-4-10-8/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEKHLPPHFHBOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2C(C1)OCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
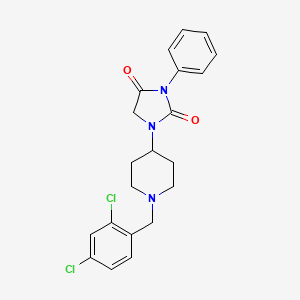
![3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2520721.png)
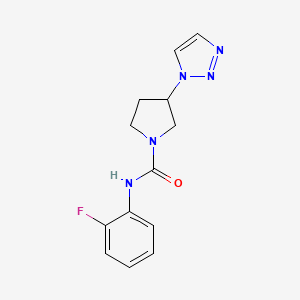
![3-(benzo[d]thiazol-2-yloxy)-N-isopropylazetidine-1-carboxamide](/img/structure/B2520726.png)

![N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]but-2-ynamide](/img/structure/B2520730.png)
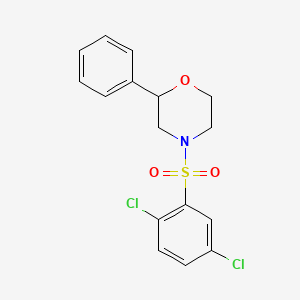

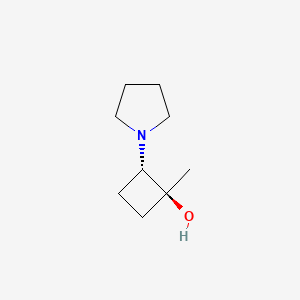
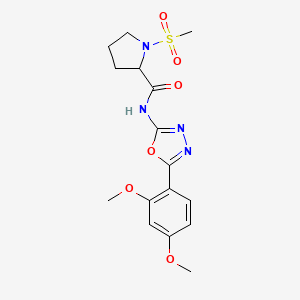

![(4Z)-N-(2-methoxyphenyl)-4-[(2-methoxyphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2520738.png)
